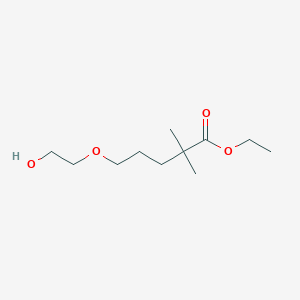
5-(2-Hydroxy-ethoxy)-2,2-dimethyl-pentanoic acid ethyl ester
Cat. No. B8427010
M. Wt: 218.29 g/mol
InChI Key: AICCNXXHPBJJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06713507B2
Procedure details


5-Bromo-2,2-dimethyl-pentanoic acid ethyl ester LVX (19 g, 74.5 mmol) was dissolved in ethylene glycol LXVI (150 mL) and stirred under argon. After NaI (1.13 g, 7.5 mmol) was added as a catalyst, NaH as a dispersion in mineral oil (3.0 g, 60%, in mineral oil; 75 mmol) was added slowly in five portions. After stirring for 20 min at rt, the mixture was subjected to gentle heating in an oil-bath to 70° C. After 20 h, the heating was discontinued and the mixture was cooled to rt. The reaction mixture was diluted with H2O (500 mL), then extracted with chloroform (5′ 100 mL). The chloroform extract was then washed with 10% aq Na2S2O3 (300 mL), then with H2O (400 mL). After drying over MgSO4, the solvent was evaporated to give crude product (13.1 g), which was further purified by vacuum distillation (80-83 C., 0.11 torr) to give the desired product (3.25 g, 20% yield) as a clear, colorless oil. 1H NMR (CDC13), d (ppm): 4.51 (t, 1 H, J=5.5); 4.05 (q, 2 H,J=7.1); 3.48 (m, 2H); 3.40-3.31 (m, 4H); 1.18 (t, 3 H,J=7.1); 1.11 (s, 6H). 13C NMR (CDCl3), d (ppm): 176.7, 72.0, 70.5, 60.3, 59.8, 41.3, 36.7, 24.88, 24.78, 14.0. HRMS calcd. for C11H23O4 (MH+): 219.1613, found 219.1605.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]([CH3:11])([CH3:10])[CH2:6][CH2:7][CH2:8]Br)[CH3:2].[Na+].[I-].[H-].[Na+].[CH2:17]([OH:20])[CH2:18][OH:19]>O>[CH2:1]([O:3][C:4](=[O:12])[C:5]([CH3:11])([CH3:10])[CH2:6][CH2:7][CH2:8][O:19][CH2:18][CH2:17][OH:20])[CH3:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CCCBr)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[I-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 20 min at rt
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to rt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (5′ 100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed with 10% aq Na2S2O3 (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product (13.1 g), which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was further purified by vacuum distillation (80-83 C., 0.11 torr)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CCCOCCO)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.25 g | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
